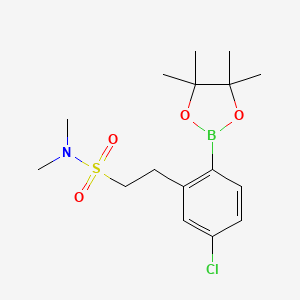![molecular formula C6H16N4 B13889606 2-[3-(Dimethylamino)propyl]guanidine CAS No. 44956-39-0](/img/structure/B13889606.png)
2-[3-(Dimethylamino)propyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Dimethylamino)propyl]guanidine is an organic compound with the molecular formula C6H15N3 It is a derivative of guanidine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]guanidine typically involves the reaction of 3-(dimethylamino)propylamine with a guanidine precursor. One common method is the guanylation reaction, where the amine reacts with an activated guanidine precursor under mild conditions. For example, the reaction can be carried out using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives .
Scientific Research Applications
2-[3-(Dimethylamino)propyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in studies involving protein modification and DNA interactions.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. For example, it may enhance the release of acetylcholine following a nerve impulse, affecting muscle cell membrane depolarization and repolarization .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
Uniqueness
2-[3-(Dimethylamino)propyl]guanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications .
Properties
CAS No. |
44956-39-0 |
|---|---|
Molecular Formula |
C6H16N4 |
Molecular Weight |
144.22 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]guanidine |
InChI |
InChI=1S/C6H16N4/c1-10(2)5-3-4-9-6(7)8/h3-5H2,1-2H3,(H4,7,8,9) |
InChI Key |
CPVHXMXPICPCIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


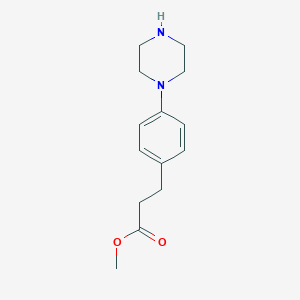

![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

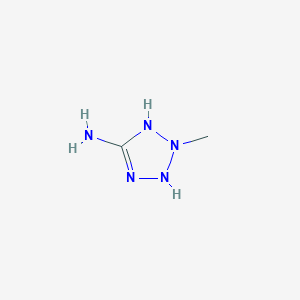
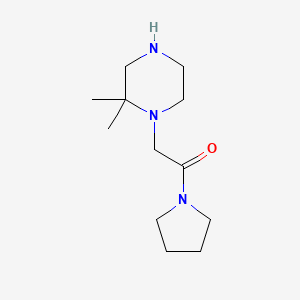
![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)
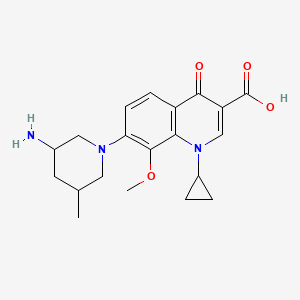
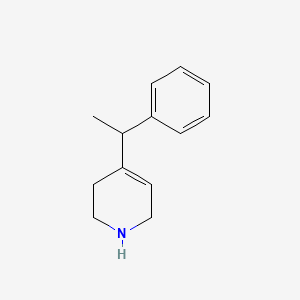
![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)

![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)
